N-Acetyl Zonisamide is a derivative of the antiepileptic drug Zonisamide, which has been studied for its therapeutic effects in the treatment of epilepsy. Zonisamide itself has been recognized for its ability to prevent seizures in both laboratory animals and humans. The interest in N-Acetyl Zonisamide stems from the need to understand the pharmacological nuances and potential applications of Zonisamide and its derivatives in various medical fields.
In the field of epilepsy, Zonisamide has been shown to have contrasting effects when compared to other antiepileptic drugs like Acetazolamide. A study using a kindling model of partial epilepsy in rats demonstrated the therapeutic and prophylactic potential of Zonisamide1. Although the study does not directly address N-Acetyl Zonisamide, the findings are relevant as they provide insight into the efficacy of the parent compound from which N-Acetyl Zonisamide is derived.
The research on Zonisamide's ability to block sustained repetitive action potentials without significantly affecting neurotransmitter responses has implications for neuropharmacology. By understanding how Zonisamide and by extension, N-Acetyl Zonisamide, modulate neuronal activity, researchers can explore novel therapeutic strategies for neurological disorders characterized by abnormal electrical activity in the brain2.
While the provided data does not include specific case studies on N-Acetyl Zonisamide, the clinical efficacy of Zonisamide in humans suggests that its derivatives could be explored in future clinical case studies. The existing research on Zonisamide provides a foundation for investigating the clinical applications of N-Acetyl Zonisamide in patient populations suffering from epilepsy and potentially other neurological conditions2.
N-Acetyl Zonisamide is synthesized from Zonisamide, a sulfonamide compound. Zonisamide itself is classified as an antiepileptic drug and is part of the sulfonamide class of medications. The structural modification to form N-Acetyl Zonisamide involves the acetylation of the amine group present in Zonisamide, which alters its pharmacokinetic and possibly pharmacodynamic properties.
The synthesis of N-Acetyl Zonisamide can be achieved through various methods, primarily involving the acetylation of Zonisamide using acetylating agents.
N-Acetyl Zonisamide has a molecular formula of CHNOS, indicating that it contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.
N-Acetyl Zonisamide can participate in various chemical reactions due to its functional groups:
The mechanism by which N-Acetyl Zonisamide exerts its effects is closely related to that of its parent compound, Zonisamide:
N-Acetyl Zonisamide's primary application lies in its potential use as an antiepileptic agent, similar to Zonisamide. Its altered pharmacokinetic properties may offer advantages in specific patient populations:
Research continues into optimizing formulations of N-Acetyl Zonisamide for improved therapeutic outcomes in epilepsy management and possibly other neurological conditions.
N-Acetyl Zonisamide (systematic name: N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]-acetamide) is a defined metabolite of the anticonvulsant drug zonisamide. Its molecular formula is C10H10N2O4S, with a molecular weight of 254.26 g/mol [2] [5] [9]. The compound’s structure features a 1,2-benzisoxazole core linked via a methylsulfonyl group to an acetamide moiety (‑SO2NHC(O)CH3). This acetyl modification occurs at the sulfonamide nitrogen of the parent zonisamide molecule [6] [8].
Stereochemically, N-Acetyl Zonisamide lacks chiral centers, confirming its achiral nature. This property differentiates it from stereoisomerically complex anticonvulsants and simplifies its analytical characterization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry validate its planar structure, with an accurate mass of 254.0361 g/mol [5] [8]. The SMILES notation (CC(=O)NS(=O)(=O)Cc1noc2ccccc12) and InChI key (InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13)) further define its atomic connectivity [5] [8].
Table 1: Molecular Identity of N-Acetyl Zonisamide
Property | Value |
---|---|
CAS Registry Number | 68936-43-6 |
IUPAC Name | N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide |
Molecular Formula | C10H10N2O4S |
Molecular Weight | 254.26 g/mol |
Accurate Mass | 254.0361 g/mol |
Synonyms | N-Acetyl-3-(sulfamoylmethyl)-1,2-benzisoxazole |
Solubility: While quantitative solubility data for N-Acetyl Zonisamide is limited in the literature, its structural features allow informed predictions. The acetylated sulfonamide group reduces polarity compared to zonisamide, likely decreasing water solubility. Zonisamide itself has moderate aqueous solubility (0.80 mg/mL) [4], and N-Acetyl Zonisamide’s log P value is expected to be higher due to the hydrophobic acetyl group. It remains soluble in organic solvents like dimethyl sulfoxide or methanol, facilitating analytical handling [5] [9].
Stability: The compound is stable at room temperature for short-term handling but requires long-term storage at –20°C to prevent degradation [5] [8]. The benzisoxazole ring may be susceptible to photodegradation or hydrolysis under extreme pH conditions, though specific kinetic studies are unavailable. High-performance liquid chromatography (HPLC) analyses confirm a purity of >95% under optimized storage conditions [5] [8].
Crystallography: No published single-crystal X-ray diffraction data exists for N-Acetyl Zonisamide. Its solid-state properties (e.g., melting point, crystal habit) remain uncharacterized, presenting an opportunity for future research. Computational modeling suggests a planar benzisoxazole system with the acetamide side chain adopting a torsional angle relative to the sulfonyl group [5].
Table 2: Physicochemical Profile of N-Acetyl Zonisamide
Property | Characteristics |
---|---|
Solubility | Low water solubility; soluble in DMSO, methanol |
Storage Conditions | –20°C; protected from light |
Purity (HPLC) | >95% |
Thermal Stability | Stable at room temperature for short periods; long-term stability requires freezing |
Structural Differences: Zonisamide (C8H8N2O3S, MW 212.23 g/mol) contains a primary sulfonamide group (–SO2NH2), whereas N-Acetyl Zonisamide replaces an N‑hydrogen atom with an acetyl moiety (–SO2NHC(O)CH3). This modification increases the molecular weight by 42.03 g/mol and alters electronic distribution. The acetamide group introduces an additional hydrogen-bond acceptor site while eliminating the original sulfonamide’s hydrogen-bond donor capability [4] [5].
Metabolic Relationship: N-Acetyl Zonisamide is a cytochrome P450-mediated metabolite of zonisamide, produced specifically via acetylation by CYP3A4. Human studies show it accounts for ~15% of urinary excreted zonisamide metabolites, indicating secondary metabolic pathways. Unlike the open-ring metabolite 2-sulfamoylacetyl phenol (SMAP), the benzisoxazole ring remains intact in N-Acetyl Zonisamide [4] [6] [8].
Pharmacological Significance: Though identified as a "new anticonvulsant" in early literature [2] [5], N-Acetyl Zonisamide’s intrinsic pharmacological activity is less pronounced than zonisamide’s. Zonisamide exerts dual mechanisms: voltage-sensitive sodium channel blockade and T-type calcium current suppression [3] [4]. The acetylated metabolite retains weak carbonic anhydrase inhibition but shows reduced efficacy in seizure models, as acetylation typically inactivates sulfonamide drugs. Its detection in plasma and urine serves primarily as a biomarker for zonisamide metabolism rather than a therapeutic entity [6] [8].
Table 3: Structural and Metabolic Comparison with Zonisamide
Parameter | Zonisamide | N-Acetyl Zonisamide |
---|---|---|
Molecular Formula | C8H8N2O3S | C10H10N2O4S |
Key Functional Group | –SO2NH2 | –SO2NHC(O)CH3 |
Metabolic Pathway | Parent drug; metabolized by CYP3A4 reduction | Acetylation product of zonisamide |
Urinary Excretion | 35% as unchanged drug | 15% of metabolized dose |
Primary Bioactivity | Sodium/calcium channel modulation; CA inhibition | Weak CA inhibition; limited anticonvulsant effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7